molecular formula C17H13ClN2O3 B2354304 N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide CAS No. 1326910-86-4

N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B2354304
CAS No.: 1326910-86-4
M. Wt: 328.75
InChI Key: BFRKCZYIGLXTBJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide, also known as CMIC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CMIC has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a good pharmacokinetic profile, with a half-life of approximately 6 hours in rats. This compound has been shown to be metabolized primarily by the liver and excreted through the kidneys.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. Additionally, its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the development of more efficient synthesis methods for this compound could lead to its widespread use in various research fields.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide involves a multistep process that starts with the condensation of 3-chloro-4-methoxyaniline and salicylaldehyde to form 3-chloro-4-methoxyphenyl-2-imino-2H-chromene-3-carbaldehyde. This intermediate is then subjected to a reaction with ammonium acetate to yield this compound. The overall synthesis process is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to exhibit anti-cancer properties and has shown promising results in preclinical studies against various types of cancer, including breast, lung, and colon cancer. Furthermore, this compound has shown anti-microbial activity against a wide range of pathogens, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-15-7-6-11(9-13(15)18)20-17(21)12-8-10-4-2-3-5-14(10)23-16(12)19/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRKCZYIGLXTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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